molecular formula C9H11Cl2F3N2 B11848365 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Cat. No.: B11848365
M. Wt: 275.10 g/mol
InChI Key: XHILKMRLBQPIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS RN: 870483-68-4 ) is a high-purity chemical intermediate of significant interest in modern medicinal chemistry and drug discovery. This compound belongs to the 1,6-naphthyridine family, a class of nitrogen-containing heterocycles known for their versatile biological activities and presence in pharmacologically active molecules . The core 1,6-naphthyridine scaffold serves as a privileged structure in the design of novel therapeutic agents, with documented applications in central nervous system disorders, metabolic diseases, and inflammatory conditions . The dihydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for experimental applications.Research into tetrahydro-naphthyridine derivatives has expanded considerably due to their relevance in developing NLRP3 inflammasome inhibitors . The NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome is an intracellular signaling complex that plays a critical role in the innate immune response, and its dysregulation is implicated in a wide spectrum of diseases including autoimmune disorders, neurodegenerative conditions like Alzheimer's and Parkinson's disease, metabolic diseases such as type 2 diabetes, and gout . The trifluoromethyl group at the 4-position is a key structural feature that often improves metabolic stability, membrane permeability, and binding affinity in drug candidates, making this derivative particularly valuable for structure-activity relationship studies.This compound is offered exclusively For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment at 2-8°C to maintain stability and purity .

Properties

Molecular Formula

C9H11Cl2F3N2

Molecular Weight

275.10 g/mol

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-4-14-8-2-3-13-5-6(7)8;;/h1,4,13H,2-3,5H2;2*1H

InChI Key

XHILKMRLBQPIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=CN=C21)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Heck Reaction for Vinyl Intermediate Formation

A critical step involves the Heck coupling of 2-chloropyridine derivatives with ethylene gas to generate 3-acyl-2-vinylpyridine intermediates. For example, 23 (2-chloro-3-(2-methoxyacetyl)pyridine) reacts with ethylene in the presence of Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) to yield 19 (3-acyl-2-vinylpyridine) in 69.6% HPLC purity. Catalyst selection significantly impacts efficiency:

Catalyst SystemHPLC Purity of 19
PdCl₂/(p-Tol)₃P20.2%
PdCl₂/(o-MeOC₆H₄)₃P43.6%
Pd(dppf)Cl₂·CH₂Cl₂69.6%
Palladium complexes with bidentate ligands (e.g., dppf) enhance regioselectivity by stabilizing the transition state during oxidative addition.

One-Pot Hydroamination-Cyclization

The vinylpyridine intermediate 19 undergoes a one-pot hydroamination-cyclization to form the dihydronaphthyridine ring. Using NH₃ in ethanol at 80°C, 19 cyclizes to 17 (dihydronaphthyridine) with 94.5% HPLC purity. This step eliminates the need for chromatographic purification, making it scalable.

Trifluoromethyl Group Introduction

Incorporating the -CF₃ group at position 4 requires precision to avoid side reactions. Two primary strategies emerge:

Pre-Functionalized Starting Materials

Starting with pyridine derivatives bearing a trifluoromethyl group streamlines synthesis. For instance, 4-(trifluoromethyl)pyridine-2-amine can undergo iodination at position 5 using N-iodosuccinimide (NIS) in DMF, yielding a 78% isolated product. Subsequent Heck coupling with ethylene installs the vinyl group necessary for cyclization.

Post-Cyclization Trifluoromethylation

Late-stage trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) on the dihydronaphthyridine core achieves moderate yields (45–60%) but risks over-fluorination. Optimal conditions (CuI, DMF, 100°C) balance reactivity and selectivity.

Enantioselective Reduction and Salt Formation

Transfer Hydrogenation for Saturation

The dihydronaphthyridine 17 is reduced to the tetrahydro derivative using asymmetric transfer hydrogenation. Employing (R,R)-TsDPEN as a chiral ligand and HCO₂H/Et₃N as the hydrogen source affords 16 (tetrahydro-1,6-naphthyridine) in 89% yield and >99.9% enantiomeric excess.

Dihydrochloride Salt Preparation

The free base 16 is treated with 6 M HCl in THF at room temperature, followed by basification with NaOH and extraction. Recrystallization from EtOAc yields 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride as a colorless solid. Key characterization data include:

  • ¹H NMR (DMSO-d₆) : δ 7.59 (d, J = 8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H).

  • HRMS : m/z 208.1081 [M + H]⁺.

Alternative Synthetic Routes

Thermolytic Cyclization

Heating 3-[(2,2-diethoxycarbonylvinyl)amino]-5-(trifluoromethyl)pyridine in Dowtherm A at 250°C induces regioselective cyclization to ethyl 4-(trifluoromethyl)-1,4-dihydro-1,6-naphthyridine-3-carboxylate (89% yield). Hydrolysis with NaOH yields the carboxylic acid, which is decarboxylated to the parent tetrahydro compound.

Rhodium-Catalyzed Aromatization

For substrates requiring dehydrogenation, (Ph₃P)₄RhH in trifluoroacetic acid removes propane from allylamino intermediates, yielding 2-methoxy-6-phenyl-1,6-naphthyridine derivatives. Adapting this method with CF₃-substituted allylamines could streamline access to the target scaffold.

Industrial Scalability and Process Optimization

Catalyst Recycling

Pd(dppf)Cl₂·CH₂Cl₂ demonstrates recyclability in Heck reactions, retaining 95% activity over five cycles when immobilized on silica. This reduces costs for large-scale production.

Solvent-Free Conditions

Microwave-assisted cyclization in solvent-free systems reduces reaction times from hours to minutes. For example, 17 forms in 92% purity after 5 minutes at 150°C under microwave irradiation .

Chemical Reactions Analysis

Substitution Reactions

  • Trifluoromethylation : As noted, HF-mediated trifluoromethylation at C-4 is a key step. This reaction proceeds through a six-membered transition state, ensuring regioselectivity .

  • Nucleophilic Substitution : Chlorine atoms or other leaving groups at positions 2 or 6 can undergo substitution with nucleophiles (e.g., amides, alcohols) under basic conditions .

Oxidation and Reduction

  • Oxidation : Ketone formation via oxidation of alcohol groups (e.g., using chromium trioxide) is reported, though specific data for this compound’s oxidation is not detailed in the provided sources.

  • Reduction : Hydrogenation or hydride reagents (e.g., sodium borohydride) could reduce double bonds or carbonyl groups, though experimental validations are needed .

Key Reaction Conditions

Reaction Type Reagents Conditions Yield Product
Boc ProtectionBoc₂O, DIPEA, DMAPDCM, 0–20°C, inert atmosphere89–100%tert-Butyl 2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
SubstitutionAmides, alcohols, Et₃NDCM, 15–20°C92–95%Substituted naphthyridines
TrifluoromethylationCF₃SiMe₃, HFLow temperature, inert conditions32%C-2 trifluoromethylated naphthyridine

SAR and Substitution Effects

Structural modifications significantly impact biological activity:

  • Positional Substituents : Substitution at the 5-position (e.g., phenyl, cyclopropylmethyl) enhances metabolic stability and potency, as observed in related naphthyridine analogs .

  • Functional Group Tolerance : Trifluoromethylation and oxadiazole replacements are well-tolerated, though removal of nucleophilic groups (e.g., N–H in triazoles) reduces activity .

Interaction Studies

While direct data for this compound is limited, analogs show:

  • Enzyme Binding : Affinity for targets like kinases or receptors, influenced by substituent size and lipophilicity .

  • Metabolic Stability : Substituents at the 5-position improve stability in microsomal assays .

Scientific Research Applications

Antibacterial Properties

Research indicates that 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride exhibits antibacterial activity against a broad spectrum of bacteria, including strains resistant to conventional antibiotics. This suggests its potential role in developing new antibacterial therapies for resistant infections.

Anticancer Activity

Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines such as breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression. Further research is necessary to elucidate its precise mechanisms and therapeutic applications in oncology .

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in cellular processes. This property opens avenues for targeted therapies in diseases like cancer where kinase dysregulation plays a critical role .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialEffective against resistant bacterial strains
AnticancerInhibits growth of breast, lung, and colon cancer cell lines
Kinase InhibitionInhibits specific kinases related to cancer and other diseases
Solubility ImprovementEnhanced aqueous solubility for better bioavailability

Case Study: Anticancer Mechanism Exploration

A study published in Egyptian Journal of Chemistry reviewed various 1,8-naphthyridine derivatives and their anticancer potentials. It highlighted that compounds like 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride could induce apoptosis and cell cycle arrest in tumor cells through multiple pathways including topoisomerase inhibition and angiogenesis suppression .

Synthesis and Production

The synthesis of 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves multi-step synthetic pathways that allow for high purity production. Common methods include:

  • Skraup Synthesis : A classical method involving the condensation of an aniline derivative with a carbonyl compound.
  • Green Chemistry Approaches : Utilizing ionic liquid-mediated reactions or microwave irradiation to enhance yield and reduce environmental impact .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
  • CAS No.: 741736-95-8 (hydrochloride salt)
  • Molecular Formula : C₉H₁₀ClF₃N₂
  • Molecular Weight : 238.64 g/mol
  • Physical Properties :
    • LogP : 2.87 (indicating moderate hydrophobicity)
    • Exact Mass : 238.048462
    • Storage : Stable under inert atmosphere at 2–8°C

Synthesis :
The compound is synthesized via a multistep process involving HARP (heteroaromatic ring precursors) reagents and aldehydes. For example, cyclization of 4-trifluoromethylbenzaldehyde with HARP reagents yields the naphthyridine core, followed by dihydrochloride salt formation .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications LogP Safety Profile (GHS)
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride Trifluoromethyl (C-3) 238.64 CCR2 antagonist intermediates 2.87 H302, H315, H319, H335
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (CAS 1187830-51-8) None (unsubstituted) 170.64 General heterocyclic synthesis 1.85 Not specified
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 1187928-81-9) Nitro (C-3) 252.10 Reagent for heterocyclic compound synthesis N/A Not available
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211518-07-8) Chloro (C-4), Ethyl ester (C-3) 256.70 Functionalized intermediates for drug discovery N/A Not available

Biological Activity

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}Cl2_2F3_3N
  • Molecular Weight : 266.10 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in water and organic solvents

Pharmacological Profile

The compound exhibits several biological activities that can be categorized as follows:

1. Antidiabetic Activity

One of the primary applications of this compound is as an intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and inhibit glucagon release in a glucose-dependent manner, thereby improving glycemic control .

2. Antitumor Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, certain naphthyridine derivatives have shown inhibition of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride against tumor cells remains to be fully characterized but suggests potential for further exploration.

3. Neuroprotective Effects

Some research highlights the neuroprotective effects of naphthyridine compounds. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress . The exact neuroprotective mechanisms attributed to this specific compound require further investigation.

The biological activity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride can be attributed to its structural features that allow interaction with various biological targets:

  • Inhibition of Enzymes : As a DPP-4 inhibitor, it prevents the breakdown of incretin hormones which are crucial for insulin regulation.
  • Receptor Interaction : Potential interactions with various receptors involved in metabolic pathways and cellular signaling could explain its observed pharmacological effects.

Case Studies

Several studies have investigated the biological activity of related naphthyridine compounds:

  • Sitagliptin Synthesis : A study demonstrated the efficiency of synthesizing Sitagliptin from naphthyridine derivatives, confirming their role in enhancing glucose tolerance in diabetic models .
  • Anticancer Evaluation : In vitro studies on naphthyridine derivatives showed promising results against breast cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Neuroprotection : Research indicated that certain naphthyridine analogs could reduce neuronal damage in models of oxidative stress, suggesting a protective role against neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride and its derivatives:

Activity TypeMechanismReference
AntidiabeticDPP-4 inhibition
AntitumorInduction of apoptosis
NeuroprotectiveAntioxidant effects

Q & A

Q. What spectroscopic techniques are employed for structural confirmation, and how are data interpreted?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 19^{19}F NMR identifies the trifluoromethyl group’s chemical environment. X-ray crystallography may resolve crystal packing, but due to hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended to assess stability during data collection .
    用它!帮你看懂文献数据图,更好描述实验结果
    00:17

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity compared to other substituents (e.g., chlorine or methyl groups)?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity. Comparative studies involve synthesizing analogs (e.g., chloro or methyl derivatives) and evaluating their bioactivity in enzyme inhibition assays (e.g., kinase profiling). Molecular docking simulations predict binding interactions, revealing steric and electronic effects of substituents .

Q. What strategies are used to optimize reaction yields in multi-step syntheses, particularly for introducing the trifluoromethyl group?

  • Methodological Answer : Yield optimization includes screening ligands (e.g., tris-o-furylphosphine) to enhance palladium catalyst efficiency, adjusting reaction temperatures (80–120°C), and using microwave-assisted synthesis for rapid heating. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) isolates high-purity intermediates .

Q. How is the stability of the compound under various storage conditions assessed, and what degradation products are observed?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) are conducted, with samples analyzed via LC-MS. Degradation products, such as hydrolyzed naphthyridine or defluorinated species, are identified using MS/MS fragmentation patterns. Anhydrous storage with molecular sieves is recommended to prevent hydrolysis .

Q. What in vitro models are used to study its pharmacokinetic properties, such as metabolic stability or plasma protein binding?

  • Methodological Answer : Human liver microsomes (HLMs) assess metabolic stability via LC-MS quantification of parent compound depletion. Plasma protein binding is determined using equilibrium dialysis, with ultrafiltration LC-MS to measure free fraction. The trifluoromethyl group often reduces CYP450-mediated metabolism compared to non-fluorinated analogs .

Q. How are impurities (e.g., regioisomers or residual catalysts) identified and quantified during synthesis?

  • Methodological Answer : Residual palladium is quantified via inductively coupled plasma mass spectrometry (ICP-MS), with acceptable limits <10 ppm. Regioisomers are resolved using reverse-phase HPLC with a C18 column and detected via diode-array UV (254 nm). Method validation follows ICH Q3A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.